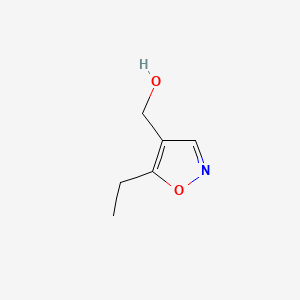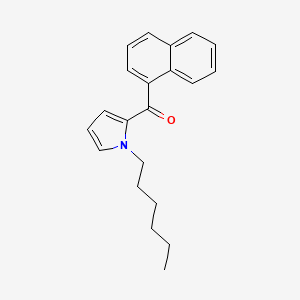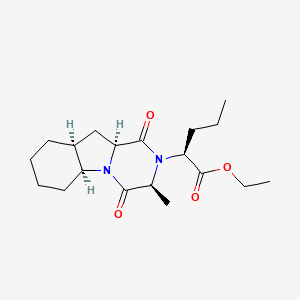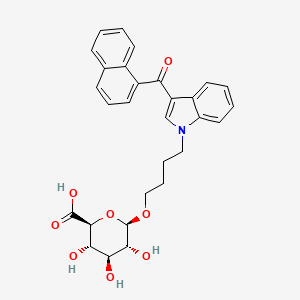
Methdilazine-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methdilazine-d4 Hydrochloride is a phenothiazine compound with antihistaminic activity . It is used in the treatment of various dermatoses to relieve pruritus . It is a small molecule and is approved for use .
Synthesis Analysis
The synthesis of Methdilazine has been described in the literature . The process was patented by R. F. Feldkamp and Y. H. Wu from Mead Johnson & Company in 1960 .Molecular Structure Analysis
The molecular structure of Methdilazine-d4 Hydrochloride consists of a phenothiazine core with a methylpyrrolidinylmethyl group attached . The chemical formula is C18H20N2S and the average molecular weight is 296.43 .Chemical Reactions Analysis
Methdilazine-d4 Hydrochloride is a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, leading to temporary relief of symptoms brought on by histamine .Physical And Chemical Properties Analysis
Methdilazine-d4 Hydrochloride is a white microcrystalline powder with a slight odor . It is water-soluble and has a pH of 4.8-6 in a 1% aqueous solution . The molecular weight is 336.92 and the molecular formula is C18H17D4ClN2S .Mecanismo De Acción
Safety and Hazards
Symptoms of overdose include clumsiness or unsteadiness, convulsions, drowsiness, dryness of mouth, nose, or throat, feeling faint, flushing or redness of face, hallucinations, muscle spasms (especially of neck and back), restlessness, shortness of breath or troubled breathing, shuffling walk, tic-like movements of head and face, trembling and shaking of hands, and trouble in sleeping . When heated to decomposition, Methdilazine-d4 Hydrochloride emits toxic fumes of nitrogen oxides and hydrochloric acid .
Propiedades
Número CAS |
1330055-82-7 |
|---|---|
Nombre del producto |
Methdilazine-d4 Hydrochloride |
Fórmula molecular |
C18H21ClN2S |
Peso molecular |
336.914 |
Nombre IUPAC |
10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; |
Clave InChI |
IEISBKIVLDXSMZ-XZAFBHDOSA-N |
SMILES |
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Sinónimos |
10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride; Dilosyn-d4; Disyncran-d4; Methdilazine-d4 MonoHydrochloride; NSC 169091-d4; Tacaryl-d4; Tacaryl-d4 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)


![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)


